An In-depth Technical Guide to the Core Chemical Properties of 6-Cinnolinecarboxaldehyde
An In-depth Technical Guide to the Core Chemical Properties of 6-Cinnolinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a theoretical and predictive overview of the chemical properties, synthesis, and reactivity of 6-Cinnolinecarboxaldehyde. To date, there is a notable absence of published experimental data for this specific compound. The information herein is extrapolated from the established chemistry of the cinnoline scaffold and the aldehyde functional group. All proposed experimental protocols and predicted data require experimental validation.
Introduction
The cinnoline scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][3] 6-Cinnolinecarboxaldehyde, as a functionalized derivative, represents a potentially valuable building block for the synthesis of novel therapeutic agents. The aldehyde group offers a versatile handle for a variety of chemical transformations, allowing for the generation of diverse molecular libraries for drug discovery programs.
This guide provides a comprehensive, albeit theoretical, exploration of the core chemical properties of 6-Cinnolinecarboxaldehyde. It is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds, providing insights into its predicted behavior and potential for further investigation.
Predicted Physicochemical Properties
While experimental data is not available, the fundamental physicochemical properties of 6-Cinnolinecarboxaldehyde can be calculated and reasonably predicted based on its structure.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₉H₆N₂O | |
| Molecular Weight | 158.16 g/mol | |
| Appearance | Likely a pale yellow solid, characteristic of many cinnoline derivatives.[4] | Prediction |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point due to its aromatic and polar nature. | Prediction |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. | Prediction |
| pKa | The pKa of the parent cinnoline is 2.64. The electron-withdrawing aldehyde group at the 6-position is expected to slightly decrease the basicity of the nitrogen atoms.[2] | Prediction |
Proposed Synthetic Routes
The synthesis of 6-Cinnolinecarboxaldehyde has not been explicitly reported. However, a plausible synthetic strategy can be devised based on established methods for cinnoline ring formation followed by functional group interconversion. A common route to the cinnoline core is the Richter cinnoline synthesis.[4]
A proposed multi-step synthesis could involve:
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Synthesis of a 6-Substituted Cinnoline: A common precursor could be a 6-halocinnoline or a 6-methylcinnoline, which can be synthesized via established cyclization reactions of appropriately substituted anilines.
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Functional Group Transformation to the Aldehyde:
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From a 6-methyl group: Oxidation using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
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From a 6-halo group: Conversion to an organometallic species (e.g., Grignard or organolithium reagent) followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a palladium-catalyzed formylation could be employed.
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Experimental Protocol: Proposed Synthesis from 6-Bromocinnoline (Hypothetical)
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Step 1: Metal-Halogen Exchange. To a solution of 6-bromocinnoline in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the reaction mixture for 1 hour at -78 °C.
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Step 2: Formylation. Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.
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Step 3: Quenching and Extraction. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 4: Purification. Purify the crude product by column chromatography on silica gel to yield 6-Cinnolinecarboxaldehyde.
Caption: Proposed synthesis of 6-Cinnolinecarboxaldehyde from 6-bromocinnoline.
Predicted Reactivity and Chemical Behavior
The reactivity of 6-Cinnolinecarboxaldehyde is governed by the interplay of the electron-deficient cinnoline ring and the reactive aldehyde group.
Reactions of the Cinnoline Ring
The cinnoline ring is generally electron-deficient and thus less susceptible to electrophilic aromatic substitution than benzene. Electrophilic attack is predicted to occur on the benzene portion of the ring system.[1]
Reactions of the Aldehyde Group
The aldehyde functional group is expected to undergo a wide range of characteristic reactions, making it a valuable synthetic handle.
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Oxidation: Can be readily oxidized to the corresponding 6-cinnolinecarboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
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Reduction: Can be reduced to 6-cinnolinylmethanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Nucleophilic Addition: The carbonyl carbon is electrophilic and will be attacked by various nucleophiles.
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Condensation Reactions: Can participate in various condensation reactions to form larger, more complex molecules. Examples include:
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Wittig Reaction: Reaction with a phosphonium ylide to form a 6-vinylcinnoline derivative.
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Horner-Wadsworth-Emmons Reaction: Reaction with a phosphonate carbanion to yield an α,β-unsaturated ester.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary or tertiary amine.
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Caption: Predicted reaction pathways for 6-Cinnolinecarboxaldehyde.
Potential Applications in Drug Discovery
Given the broad biological activities of cinnoline derivatives, 6-Cinnolinecarboxaldehyde is a promising scaffold for the development of new therapeutic agents.[2][3] The aldehyde functionality allows for its use as a versatile starting material for the synthesis of a library of derivatives.
Library Synthesis Workflow
A typical workflow for generating a chemical library from 6-Cinnolinecarboxaldehyde could involve parallel synthesis techniques. For example, reductive amination with a diverse set of primary and secondary amines would rapidly generate a library of 6-(aminomethyl)cinnoline derivatives.
Caption: Workflow for drug discovery using 6-Cinnolinecarboxaldehyde.
Predicted Spectroscopic Characterization
While no experimental spectra are available, the expected spectroscopic features can be predicted.
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¹H NMR:
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An aldehydic proton signal is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
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Aromatic protons on the cinnoline ring would appear in the aromatic region (δ 7.0-9.0 ppm) with characteristic splitting patterns.
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¹³C NMR:
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The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm.
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Signals for the aromatic carbons of the cinnoline ring would be observed between δ 120 and 160 ppm.
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Infrared (IR) Spectroscopy:
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A strong C=O stretching vibration for the aldehyde is expected around 1700 cm⁻¹.
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C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 158.16.
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Safety and Handling
Specific toxicity data for 6-Cinnolinecarboxaldehyde is not available. However, based on the general properties of aromatic aldehydes and nitrogen-containing heterocycles, the following precautions are recommended:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
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In case of contact, wash the affected area thoroughly with water.[5]
Conclusion
6-Cinnolinecarboxaldehyde is a molecule of significant interest due to the established biological importance of the cinnoline scaffold and the synthetic versatility of the aldehyde functional group. While there is a clear need for experimental studies to determine its precise chemical properties and reactivity, this guide provides a robust theoretical framework for researchers. The predictive insights into its synthesis, reactivity, and potential applications in drug discovery are intended to stimulate and guide future research in this promising area of medicinal chemistry.
References
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Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies. Retrieved from [Link]
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Patel, K., & Patel, C. N. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal. Retrieved from [Link]
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PubChem. (n.d.). 6-Quinolinecarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023). Cinnoline. In Wikipedia. Retrieved from [Link]
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Arote, R. B., & Kulkarni, V. M. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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Chaudhary, J., Patel, K., & Patel, C. N. (2020). A Concise Review on Cinnolines. Innovative Journal. Retrieved from [Link]
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Shaikh, I. A., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Ortiz, K. G., et al. (2024). A general synthesis of morpholines from 1,2-amino alcohols. Journal of the American Chemical Society. Retrieved from [Link]
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Ivonin, S. P., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]
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Baraldi, P. G., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Retrieved from [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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